

"5-Diazo-1H-tetrazole" stability and decomposition pathways

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Compound of Interest		
Compound Name:	5-Diazo-1H-tetrazole	
Cat. No.:	B1198946	Get Quote

An In-depth Technical Guide to the Stability and Decomposition of **5-Diazo-1H-tetrazole**

Executive Summary

5-Diazo-1H-tetrazole (CHN₆) is a high-nitrogen heterocyclic compound of significant interest in the field of energetic materials. It is characterized by a molecular structure containing both a tetrazole ring and a diazonium group, contributing to an exceptionally high nitrogen content. However, its practical application is severely limited by its extreme and almost unprecedented instability. This compound can detonate violently even in dilute solutions at 0°C[1]. This guide provides a comprehensive overview of the stability and decomposition pathways of **5-Diazo-1H-tetrazole**, intended for researchers and professionals in chemistry and drug development. It consolidates available data on its properties, outlines its primary decomposition mechanisms, including the notable formation of atomic carbon, and presents conceptual experimental protocols for its synthesis and analysis, emphasizing the critical safety precautions required.

CRITICAL SAFETY WARNING: **5-Diazo-1H-tetrazole** is an extremely sensitive and unstable explosive. It has been reported to detonate spontaneously in solutions as dilute as 1-7% at 0°C[1]. Handling this compound requires specialized equipment, extensive safety measures, and expert knowledge. Direct synthesis or handling should not be attempted without a thorough risk assessment and appropriate containment.

Stability Profile



The stability of **5-Diazo-1H-tetrazole** is exceptionally low, making it one of the more dangerous chemical compounds known. Its instability is intrinsic to its molecular structure, which combines two highly energetic functional groups.

Thermal Stability

Unlike many energetic materials that have a defined decomposition temperature, **5-Diazo-1H-tetrazole** is thermally unstable even at or below 0°C. Thiele, who first prepared the compound, reported that it exploded in solution at 0°C during its synthesis via diazotization of 5-aminotetrazole[1]. Solutions with a concentration of 6-7% are capable of spontaneous explosion at this temperature[1]. For related but more stable substituted tetrazoles, thermal decomposition typically occurs between 150°C and 200°C, proceeding via the extrusion of nitrogen gas[2].

Sensitivity to Initiation

Due to its extreme danger, quantitative data on the impact, friction, and electrostatic discharge (ESD) sensitivity of pure **5-Diazo-1H-tetrazole** is not readily available in the literature. However, qualitative descriptions and data from related, more stable tetrazole derivatives indicate a high sensitivity profile. Heavy metal salts of other tetrazole compounds are known to be very sensitive to shock, heat, friction, and electrostatic discharge[3]. For context, stability data for several energetic tetrazole derivatives are provided in the quantitative data section.

Chemical Stability and pH Influence

5-Diazo-1H-tetrazole exhibits different behavior depending on the pH of its environment:

- Acidic Conditions: In the presence of acid, it forms the corresponding tetrazolediazonium salt. This salt is also extremely unstable and shares the hazardous characteristics of the parent compound[1].
- Basic Conditions: In a basic environment, it deprotonates to form the tetrazoliumdiazotate anion. Salts formed with base cations are more stable than the diazonium form and are readily soluble in water. However, they are explosive in the dry state[1].

Decomposition Pathways



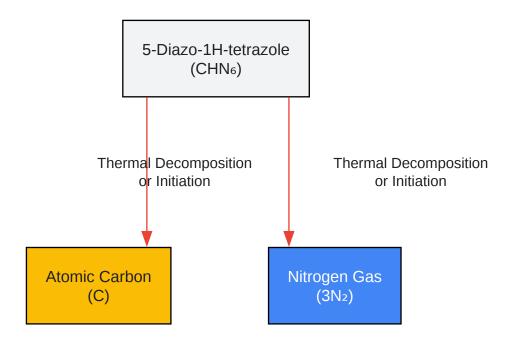
The decomposition of **5-Diazo-1H-tetrazole** is highly exothermic and rapid. The primary pathways involve the release of molecular nitrogen, a thermodynamically very stable product, which drives the reaction.

Primary Decomposition to Atomic Carbon

The most cited decomposition pathway for **5-Diazo-1H-tetrazole** is the fragmentation into atomic carbon and three molecules of nitrogen gas. This reaction represents a complete breakdown of the heterocyclic and diazo structures.

$$CHN_6 \rightarrow C + 3N_2$$

The generation of atomic carbon, a highly reactive and high-energy species, is a significant feature of its decomposition[4].



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Caption: Primary decomposition of **5-Diazo-1H-tetrazole**.

Formation of Reactive Intermediates

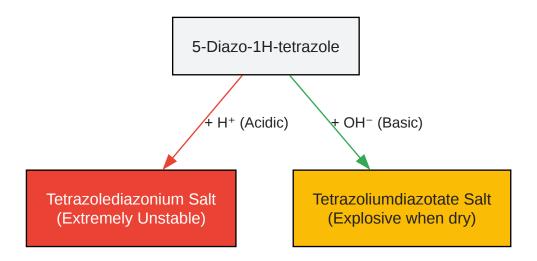
Consistent with the chemistry of other diazo compounds and substituted tetrazoles, another potential decomposition pathway involves the extrusion of nitrogen to form highly reactive intermediates. The thermal decomposition of 2,5-disubstituted tetrazoles is known to produce



reactive nitrile imines, which are 1,3-dipoles[2][5]. While not explicitly detailed for the parent compound, a similar initial loss of N₂ could generate a highly unstable tetrazolyl-carbene or related species, which would rapidly decompose further.

pH-Dependent Behavior and Decomposition

The stability and subsequent decomposition are heavily influenced by pH, as illustrated below. The formation of salts in acidic or basic conditions alters the molecule's structure before decomposition.



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Caption: Influence of pH on 5-Diazo-1H-tetrazole stability.

Experimental Protocols and Analysis

The following sections describe conceptual methodologies. These protocols are for informational purposes only and highlight extreme risks.

Synthesis Protocol: Diazotization of 5-Aminotetrazole

5-Diazo-1H-tetrazole is synthesized by the diazotization of 5-aminotetrazole. This process is notoriously hazardous.

Methodology:



- Preparation: 5-Aminotetrazole is dissolved in a mineral acid, typically hydrochloric acid (HCl),
 and cooled to 0°C in an ice/salt bath. All operations must be conducted behind a blast shield.
- Diazotization: A pre-chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the 5-aminotetrazole solution while maintaining the temperature strictly at or below 0°C with vigorous stirring.
- Reaction: The reaction mixture forms 5-Diazo-1H-tetrazole in situ. The product is not
 isolated due to its instability. Even the solution is highly explosive[1].
- Use: The resulting solution is typically used immediately in subsequent reactions (e.g., Sandmeyer-type reactions) to synthesize other 5-substituted tetrazoles[1].



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Caption: Conceptual workflow for the synthesis of **5-Diazo-1H-tetrazole**.

Analytical Techniques

Characterization of such an unstable compound is exceptionally challenging. The following techniques are standard for energetic materials and would be conceptually applied.

- Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out
 of a sample as a function of temperature. For energetic materials, it is used to determine the
 onset of decomposition (T_d) and the energy released. A DSC run on 5-Diazo-1H-tetrazole
 would be extremely hazardous and require specialized, remote-operated, and microscale
 equipment.
- Impact and Friction Sensitivity: Standardized tests, such as those developed by the German Federal Institute for Materials Research and Testing (BAM), are used to quantify sensitivity.



- Impact Sensitivity: A specified weight is dropped from varying heights onto a sample to determine the energy at which 50% of samples detonate (h₅₀)[1].
- Friction Sensitivity: A porcelain peg is drawn across a sample on a porcelain plate under a specified load to determine the load at which detonation occurs[3].
- Spectroscopic Analysis: Techniques like FT-IR and NMR spectroscopy would theoretically be
 used to confirm the structure of the compound or its decomposition products, but acquiring
 spectra of the pure substance is often precluded by its instability. Analysis is more feasible
 for its more stable derivatives or trapped intermediates.

Quantitative Data Summary

Table 1: Physicochemical Properties of 5-Diazo-1H-

tetrazole

Property	Value	Reference
CAS Number	2260-28-8	[2]
Molecular Formula	CHN ₆ +	[2]
Molecular Weight	97.06 g/mol	[2]
IUPAC Name	2H-tetrazole-5-diazonium	[2]
Nitrogen Content	86.58%	Calculated

Table 2: Stability and Sensitivity Data of Related Energetic Tetrazole Compounds

Disclaimer: The following data is for related tetrazole derivatives and is provided for context. The sensitivity of **5-Diazo-1H-tetrazole** is expected to be significantly higher (i.e., more sensitive) than most of these examples.



Compound	Decompositio n Temp. (°C)	Impact Sensitivity (J)	Friction Sensitivity (N)	Reference
Mercury(II) 5- aminotetrazole	256 (explodes)	9.3 (50% explosions, 2.5kg weight, 38cm drop)	-	[1]
Copper(II) 5- aminotetrazole	164 (deflagrates)	16.7 (50% explosions, 2.5kg weight, 68cm drop)	-	[1]
Silver nitrotetrazolate (AgNTZ)	-	< 1	< 5	[3]
1,5- Diaminotetrazoliu m Perchlorate	< 100 (melts)	7	60	[6]
1,5- Diaminotetrazoliu m Dinitramide	< 100 (melts)	7	24	[6]
DMPT-2 ¹	209	30	192	[7]
1,5- Di(nitramino)tetra zole	94	-	120	[8]

¹ DMPT-2: 1-methyl-5-(4-amino-3,5-dinitro-1H-pyrazol-1-yl)-1H-tetrazole

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